4-Amino-4'-methyl-[1,1'-biphenyl]-3-ol
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Overview
Description
4-Amino-4’-methyl-[1,1’-biphenyl]-3-ol is a biphenyl derivative, which consists of two benzene rings connected at the 1,1’ position. This compound is notable for its functional groups, including an amino group at the 4-position and a hydroxyl group at the 3-position on one benzene ring, and a methyl group at the 4’-position on the other benzene ring. Biphenyl derivatives are significant in organic chemistry due to their presence in various biologically active compounds and their applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-methyl-[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. This reaction is known for its mild conditions and functional group tolerance .
For instance, the synthesis might start with the preparation of 4-bromo-4’-methyl-[1,1’-biphenyl]-3-ol, which can then be coupled with an aryl boronic acid under Suzuki–Miyaura conditions to introduce the amino group. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process may include continuous flow reactors to enhance reaction rates and yields. Additionally, the use of recyclable palladium catalysts and green solvents is becoming more common to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-methyl-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-amino-4’-methyl-[1,1’-biphenyl]-3-one.
Reduction: Formation of 4-amino-4’-methyl-[1,1’-biphenyl]-3-amine.
Substitution: Formation of various halogenated biphenyl derivatives.
Scientific Research Applications
4-Amino-4’-methyl-[1,1’-biphenyl]-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 4-Amino-4’-methyl-[1,1’-biphenyl]-3-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-[1,1’-biphenyl]-3-ol: Lacks the methyl group at the 4’-position.
4-Methyl-[1,1’-biphenyl]-3-ol: Lacks the amino group at the 4-position.
4-Amino-4’-methyl-[1,1’-biphenyl]: Lacks the hydroxyl group at the 3-position.
Uniqueness
4-Amino-4’-methyl-[1,1’-biphenyl]-3-ol is unique due to the presence of both amino and hydroxyl groups, which provide multiple sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-amino-5-(4-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKCJFVPAKHVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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